molecular formula C17H20N2O5 B2507690 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034362-47-3

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2507690
CAS No.: 2034362-47-3
M. Wt: 332.356
InChI Key: ZFNUOYFLQWEWEP-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via an acylation reaction, where 2-methoxyphenylacetic acid is reacted with the piperidine derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate compound with a suitable reagent, such as phosgene or triphosgene, to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating neurological disorders, given its structural similarity to known pharmacologically active compounds.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-Phenylacetyl)piperidin-4-yl)oxazolidine-2,4-dione: Lacks the methoxy group, which may affect its binding affinity and biological activity.

    3-(1-(2-(4-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: Contains a methoxy group at a different position, potentially altering its pharmacological profile.

    3-(1-(2-(2-Hydroxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: The hydroxy group may enhance hydrogen bonding interactions, affecting its activity.

Uniqueness

The presence of the methoxy group in 3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione distinguishes it from similar compounds, potentially enhancing its pharmacological properties and making it a unique candidate for further research and development.

Properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-14-5-3-2-4-12(14)10-15(20)18-8-6-13(7-9-18)19-16(21)11-24-17(19)22/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNUOYFLQWEWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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